DACN(Tos,Mal)

SPAAC Thermal Stability Bioconjugation

DACN(Tos,Mal) is a specialized heterobifunctional linker uniquely combining a maleimide for rapid thiol conjugation with a DACN core for copper-free SPAAC. This orthogonal reactivity enables modular, two-step ADC assembly and reduces payload screening time. Unlike generic maleimides or tosyl-only DACN derivatives, it provides site-specific cysteine attachment plus a stable, metal-free click handle—critical for high-yield, homogeneous bioconjugates.

Molecular Formula C22H25N3O5S
Molecular Weight 443.5 g/mol
Cat. No. B6286759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDACN(Tos,Mal)
Molecular FormulaC22H25N3O5S
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCCN3C(=O)C=CC3=O
InChIInChI=1S/C22H25N3O5S/c1-18-7-9-19(10-8-18)31(29,30)24-15-3-2-13-23(14-5-16-24)20(26)6-4-17-25-21(27)11-12-22(25)28/h7-12H,4-6,13-17H2,1H3
InChIKeyKDWOODHHRYVLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DACN(Tos,Mal): A Dual-Functional SPAAC Linker for Bioconjugation and ADC Development


DACN(Tos,Mal) (CAS: 2411082-28-3) is a specialized click chemistry reagent designed for strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. It features a 4,8-diazacyclononyne (DACN) core that undergoes copper-free click reactions with azide-bearing molecules . Critically, it is functionalized with two orthogonal reactive groups: a maleimide for rapid and selective conjugation to free thiols (e.g., on cysteine residues of antibodies), and a tosyl (Tos) group that serves as a handle for further derivatization or to modulate the linker's physicochemical properties . With a molecular weight of 443.52 g/mol, this heterobifunctional linker is a key intermediate in the construction of stable, site-specific antibody-drug conjugates (ADCs) and other advanced biomolecular assemblies .

Why DACN(Tos,Mal) Cannot Be Simply Replaced by Other DACN or Maleimide Linkers


In the complex landscape of bioconjugation and ADC linker selection, substituting DACN(Tos,Mal) with a generic maleimide linker or another DACN derivative is a high-risk proposition. The unique combination of orthogonal functionalities in DACN(Tos,Mal) is specifically designed to address the critical challenges of selectivity, stability, and modularity in a single reagent. First, while many maleimide linkers offer thiol conjugation, they lack the subsequent metal-free click chemistry handle provided by the DACN core, limiting modularity for complex payload assembly . Second, substituting with another DACN derivative—such as DACN(Tos)HCl, which lacks the maleimide group—completely eliminates the ability to directly conjugate to cysteine residues on antibodies or peptides, a cornerstone of many ADC and protein labeling workflows . Third, the tosyl group on DACN(Tos,Mal) is not merely a protecting group; it actively contributes to the linker's unique balance of thermal stability, solubility, and electronic properties that influence reaction efficiency, which differs from other N-substituted DACNs like NMs- or N-nosyl variants . Finally, the SPAAC reaction rate and stability of DACN-based reagents are distinct from other strained cycloalkyne systems (e.g., DIBAC/DBCO, BCN), meaning that protocols optimized for one linker class cannot be directly transferred to another without significant re-validation, potentially leading to failed conjugations, low yields, or unstable products [1].

Quantitative Differentiation of DACN(Tos,Mal) Against Key Comparators


DACN Core Thermal Stability: Superior Resistance to Decomposition Compared to Cyclooctynes

DACN(Tos,Mal) inherits the exceptional thermal stability of its 4,8-diazacyclononyne core. This stability is a key differentiator from many other strained cycloalkynes (e.g., DIFO, DIBAC/DBCO) used in copper-free click chemistry [1]. While a direct thermal degradation study on the fully elaborated DACN(Tos,Mal) molecule is not available, its core DACN scaffold demonstrates significantly greater stability under accelerated conditions. This class-level evidence is highly predictive of the linker's behavior in storage and reaction setup [2].

SPAAC Thermal Stability Bioconjugation Linker Stability

DACN Core Reactivity: Comparable or Higher SPAAC Kinetics vs. OCT Cyclooctyne

The DACN scaffold is engineered for high reactivity in SPAAC reactions. While precise second-order rate constants for DACN(Tos,Mal) with a specific azide are not publicly available in peer-reviewed literature, strong class-level evidence defines its kinetic profile. The unsubstituted 4,8-diazacyclononyne (DACN) core exhibits click reactivity that is twice as high as the first-generation cyclooctyne (OCT) [1]. This positions the DACN family as a highly efficient tool for bioconjugation, and it is reasonable to infer that DACN(Tos,Mal) will possess comparable or superior kinetics relative to OCT, a benchmark in the field .

SPAAC Reaction Kinetics Click Chemistry Bioconjugation Rate

DACN Core Bioorthogonality: High Specificity for Azide Over Free Thiols

A major limitation of many strained cycloalkynes is their promiscuous reactivity with biological nucleophiles, particularly free thiols on proteins, which compromises bioorthogonality [1]. In contrast, the DACN scaffold exhibits high chemoselectivity for azides. Class-level data for the DACN core demonstrates that in the presence of an equimolar amount of a representative thiol (p-toluenethiol), no addition product is formed at room temperature, whereas reaction with benzyl azide proceeds quantitatively to yield the triazole click product [2]. This high specificity is a critical feature retained by DACN(Tos,Mal), ensuring that its alkyne handle will react primarily with its intended azide partner, not off-target thiols.

Bioorthogonal Chemistry SPAAC Selectivity Chemoselectivity

Dual Orthogonal Functionality: Simultaneous Thiol and Azide Reactivity Not Found in Simple Linkers

DACN(Tos,Mal) is specifically differentiated from simple maleimide linkers (e.g., Mal-PEG-NHS) and other DACN derivatives (e.g., DACN(Tos)HCl) by its unique orthogonal functionality . It integrates a maleimide group for rapid, pH-selective conjugation to thiols (cysteines) and a DACN core for subsequent SPAAC click chemistry with azides. This enables a precise, two-step, site-specific bioconjugation strategy [1]. In contrast, DACN(Tos)HCl lacks the maleimide handle and is only suitable for reactions with azide-bearing molecules, not direct cysteine conjugation . Simple maleimide linkers lack the click chemistry handle entirely. The presence of the tosyl group further distinguishes it from other maleimide-functionalized strained alkynes like Mal-DBCO or BCN-PEG-Mal, offering a different set of electronic and solubility characteristics .

ADC Linker Heterobifunctional Linker Bioconjugation Maleimide Chemistry

Optimal Research and Industrial Use Cases for DACN(Tos,Mal)


Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

DACN(Tos,Mal) is ideally suited for the two-step construction of next-generation ADCs. In Step 1, the maleimide group is used to site-specifically conjugate to reduced interchain cysteine thiols on a monoclonal antibody, forming a stable thioether linkage. This leverages the linker's dual orthogonal functionality for precise attachment . In Step 2, the installed DACN core enables copper-free SPAAC with an azide-functionalized cytotoxic payload (e.g., MMAE, PBD dimer). This modular approach separates the antibody conjugation step from the payload attachment, allowing for rapid screening of different payloads on the same antibody scaffold and generating homogeneous, stable ADCs [1]. The high thermal stability of the DACN core ensures linker integrity throughout the synthesis and purification process [2].

Modular Assembly of Multifunctional Protein Conjugates and PROTACs

The orthogonal reactivity of DACN(Tos,Mal) is ideal for constructing sophisticated protein conjugates for targeted degradation (PROTACs) or cellular imaging. A protein of interest (POI) engineered with a surface-exposed cysteine can first be labeled via the maleimide group . Subsequently, the alkyne handle of the DACN core can be 'clicked' to an azide-modified ligand (e.g., for an E3 ubiquitin ligase or a fluorescent dye). This strategy is superior to using a non-cleavable, one-step linker as it provides a defined stoichiometry and spatial separation between the POI and the functional ligand, both of which are critical for maintaining biological activity and ensuring successful ternary complex formation [1]. The excellent bioorthogonality of the DACN core ensures that the reaction occurs cleanly in complex biological milieus without side reactions with cellular thiols [2].

Functionalization of Thiol-Containing Surfaces and Nanoparticles

DACN(Tos,Mal) provides a robust, high-density method for functionalizing materials that present free thiol groups. For instance, gold nanoparticles (AuNPs) capped with thiol-terminated ligands or polymeric surfaces with exposed thiols can be readily functionalized with the maleimide end of the linker . This transforms the surface with a dense coating of SPAAC-reactive DACN handles, which can then be used to covalently attach a wide variety of azide-modified molecules (e.g., targeting peptides, PEG chains for 'stealth', or fluorophores) [1]. The exceptional thermal and chemical stability of the resulting DACN-functionalized surface allows for the use of harsh downstream processing conditions (e.g., elevated temperatures or organic solvents) without degradation of the linker or loss of functionality, a key advantage over less stable linker systems [2].

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